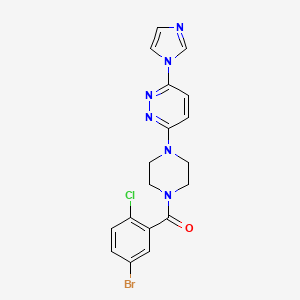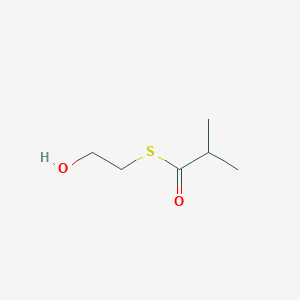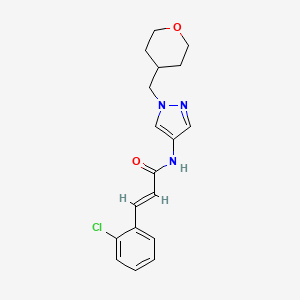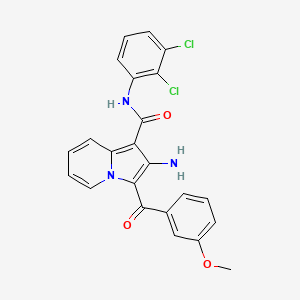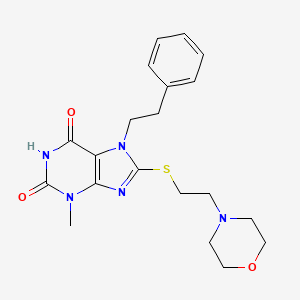
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound that belongs to the class of purine analogs. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, viral infections, and autoimmune disorders.
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The crystal structure of related purine compounds has been analyzed, revealing insights into their geometric configuration and intermolecular interactions. For example, studies on 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione showcased typical geometry within the purine fused-ring system and the influence of weak N—H⋯N intramolecular hydrogen bonds on molecular conformation (Karczmarzyk & Pawłowski, 1997). This study helps in understanding how small changes in molecular structure can affect the overall shape and potential biological activity of the molecule.
Polymerization and Reaction Mechanisms
Research has also delved into the polymerization processes involving morpholine derivatives. One study highlighted the challenges in initiating ring-opening polymerization reactions with morpholine-2,5-dione derivatives using metal catalysts, demonstrating the formation of kinetically-inert products rather than high molecular weight polymers (Chisholm et al., 2006). Understanding these reaction mechanisms is crucial for designing new materials with tailored properties for pharmaceutical applications.
Synthesis and Characterization
The synthesis and characterization of sulfur-transfer agents, including morpholine derivatives, have been explored, indicating the potential for these compounds in various chemical transformations (Klose, Reese, & Song, 1997). These studies contribute to the broadening of the chemical toolkit available for drug synthesis and other applications requiring specific sulfur-containing functionalities.
Molecular Interactions
A study on the topology of interactions in polymorphs of methylxanthines, including theophylline, a molecule structurally similar to the target compound, employed experimental and computational methods to elucidate the role of intra- and intermolecular interactions in determining stability and biological activity (Latosinska et al., 2014). Such insights are vital for drug design, particularly in optimizing the pharmacokinetic and pharmacodynamic profiles of new therapeutic agents.
Propiedades
IUPAC Name |
3-methyl-8-(2-morpholin-4-ylethylsulfanyl)-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3S/c1-23-17-16(18(26)22-19(23)27)25(8-7-15-5-3-2-4-6-15)20(21-17)29-14-11-24-9-12-28-13-10-24/h2-6H,7-14H2,1H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLFRQSZVYSVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCN3CCOCC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-((2-morpholinoethyl)thio)-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[[4-(hydroxymethyl)triazol-1-yl]methyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2858932.png)
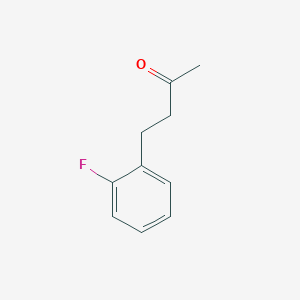
![[2,2'-Bipyridin]-5-amine](/img/structure/B2858934.png)
![4-[[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2858936.png)
![Methyl({[4-(thiophen-3-yl)phenyl]methyl})amine hydrochloride](/img/structure/B2858937.png)
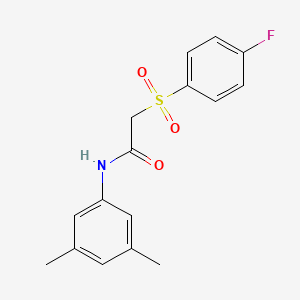
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
